Speciogynine-d3

Serotonin receptor pharmacology Kratom alkaloid profiling Receptor binding assay

Speciogynine-d3 is a deuterium-labeled analog of the naturally occurring kratom (Mitragyna speciosa) indole alkaloid speciogynine, a diastereomer of the principal alkaloid mitragynine. The parent compound speciogynine constitutes approximately 5–10% of total alkaloid content in kratom leaf and has been characterized as a monoterpenoid indole alkaloid of the Corynanthe type.

Molecular Formula C23H30N2O4
Molecular Weight 401.5 g/mol
Cat. No. B12371376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpeciogynine-d3
Molecular FormulaC23H30N2O4
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC
InChIInChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16-,19-/m0/s1/i4D3
InChIKeyLELBFTMXCIIKKX-BAESUDMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Speciogynine-d3 as a Deuterated Internal Standard for Kratom Alkaloid Bioanalysis


Speciogynine-d3 is a deuterium-labeled analog of the naturally occurring kratom (Mitragyna speciosa) indole alkaloid speciogynine, a diastereomer of the principal alkaloid mitragynine [1]. The parent compound speciogynine constitutes approximately 5–10% of total alkaloid content in kratom leaf and has been characterized as a monoterpenoid indole alkaloid of the Corynanthe type [2]. Speciogynine-d3 incorporates three deuterium atoms at the methyl ester position, resulting in a molecular weight of 401.51 g/mol (C23H27D3N2O4), providing a +3 Da mass shift relative to unlabeled speciogynine (398.50 g/mol) that enables its use as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography–mass spectrometry (LC-MS) quantification . The compound is supplied at ≥98% purity by multiple vendors for research applications including forensic toxicology, pharmacokinetic studies, and metabolite identification .

Why Unlabeled Speciogynine or Other Deuterated Kratom Alkaloid Standards Cannot Substitute for Speciogynine-d3


Substituting unlabeled speciogynine for speciogynine-d3 in quantitative LC-MS workflows introduces systematic quantification error due to the absence of a mass-differentiated internal standard, which is essential for correcting matrix effects, extraction recovery variability, and ion suppression/enhancement phenomena inherent to biological sample analysis [1]. Commercially available deuterated kratom alkaloid internal standards such as mitragynine-d3 and 7-hydroxymitragynine-d3 have been employed in published forensic methods, but these compounds differ from speciogynine in chromatographic retention time, ionization efficiency, and chemical stability, precluding their use as matched internal standards for speciogynine quantification [2]. Furthermore, speciogynine is pharmacologically distinct from mitragynine—it exhibits approximately 18-fold higher affinity for the 5-HT1A receptor (Ki = 39 nM vs. >1,000 nM) and produces antinociception via an opioid receptor-independent serotonergic mechanism, meaning that analytical precision in speciogynine measurement is critical for dissociating these divergent pharmacological contributions within kratom research [3].

Quantitative Differentiation Evidence for Speciogynine-d3 Relative to Closest Analogs and In-Class Alternatives


5-HT1A Receptor Binding Affinity of Speciogynine vs. Mitragynine and Speciociliatine

Speciogynine binds to the human 5-HT1A receptor with a Ki of 39 nM, representing an affinity approximately 26-fold higher than that of mitragynine (Ki > 1,000 nM) and speciociliatine (Ki > 1,000 nM) [1]. In the same assay system, paynantheine exhibited the highest affinity (Ki = 32 nM), making speciogynine the second most potent 5-HT1A ligand among the four major kratom alkaloids tested [1]. These measurements were performed via in vitro displacement of [3H]8-OH-DPAT at recombinant human 5-HT1A receptors [1].

Serotonin receptor pharmacology Kratom alkaloid profiling Receptor binding assay

Opioid Receptor-Independent Antinociception of Speciogynine vs. Opioid-Dependent Antinociception of Speciociliatine

Speciogynine produces antinociception in the rat hot-plate assay with an ED50 of 15 µmol/kg (i.v.), an effect that was not reversed by the opioid antagonist naltrexone (0.085 µmol/kg, i.p.), demonstrating an opioid receptor-independent mechanism [1]. In contrast, speciociliatine—a more potent antinociceptive agent with an ED50 of 6.3 µmol/kg (i.v.)—produced antinociception that was fully reversible by naltrexone, consistent with its µ-opioid receptor partial agonist activity (Ki = 54.6 nM; EC50 = 39.2 nM at human MOR) [1][2]. The antinociceptive effect of speciogynine, along with its induced lower lip retraction (LLR; ED50 = 23 µmol/kg, i.p.), was instead blocked by the selective 5-HT1A receptor antagonist WAY-100635 (0.019 µmol/kg, i.p.) [1].

Antinociception mechanism Opioid receptor pharmacology Serotonergic analgesia In vivo pharmacology

Forensic Specimen Stability: Speciogynine vs. Mitragynine and 7-Hydroxymitragynine

Short-term stability studies of five Mitragyna alkaloids over a pH range of 2–10 and temperatures of 4–80°C over 8 hours demonstrated that speciogynine (along with speciociliatine and paynantheine) exhibits greater chemical stability than mitragynine and 7-hydroxymitragynine [1]. Specifically, 7-hydroxymitragynine was the most unstable alkaloid studied, with significant drug loss occurring at temperatures ≥40°C, whereas the diastereomers speciogynine and speciociliatine demonstrated enhanced stability across the tested conditions [1]. In postmortem forensic specimens, speciogynine and speciociliatine were identified as biomarkers of kratom use, with concentrations exceeding those of mitragynine in the majority of analyzed blood and urine samples, further underscoring their superior specimen stability [2].

Forensic toxicology Alkaloid stability Specimen integrity LC-MS method validation

CYP3A4/5 Inhibition Profile of Speciogynine vs. Mitragynine's Potent CYP2D6 Inhibition

In vitro CYP450 inhibition screening using pooled human liver microsomes (HLMs) demonstrated that speciogynine exhibits an IC50 of 45 µM for CYP3A4/5, indicating moderate inhibitory potential [1]. In contrast, mitragynine was identified as a potent competitive inhibitor of CYP2D6, a clinically significant isoform responsible for metabolism of approximately 25% of prescribed drugs [2]. Additional kratom alkaloids including speciogynine and paynantheine showed only moderate inhibition of CYP2D6 and CYP2C19 activities, suggesting a comparatively lower drug-drug interaction risk profile for speciogynine relative to mitragynine [2]. These experiments were conducted using CYP450 isoform-specific substrates incubated with or without each alkaloid in HLMs [2].

Drug-drug interaction CYP450 inhibition Hepatocyte metabolism Safety pharmacology

Alcohol Intake Reduction Without Rewarding Properties: Speciogynine vs. 7-Hydroxymitragynine and Mitragynine

In C57BL/6 mice, speciogynine, along with mitragynine, 7-hydroxymitragynine, and paynantheine, reduced voluntary alcohol intake, an effect associated with strong G protein-biased signaling at μ, δ, and κ opioid receptors [1]. However, unlike kratom extract and 7-hydroxymitragynine—which exhibited rewarding properties in conditioned place preference assays—speciogynine and paynantheine were not reported to be rewarding, suggesting a more favorable abuse liability profile [1]. A separate study further demonstrated that 7-hydroxyspeciogynine (a metabolite) reduces alcohol consumption and preference in male mice without inducing antinociception or inhibiting morphine-induced analgesia, with a maximally tolerated dose of at least 10 mg/kg (s.c.) [2]. These findings position speciogynine and its derivatives as distinctly non-rewarding alcohol intake-reducing agents relative to 7-hydroxymitragynine.

Alcohol use disorder G protein-biased agonism δ-opioid receptor Behavioral pharmacology

Recommended Application Scenarios for Speciogynine-d3 in Research and Industrial Settings


LC-MS/MS Method Development and Validation for Speciogynine Quantification in Biological Matrices

Speciogynine-d3 is the optimal internal standard for developing and validating quantitative LC-MS/MS methods targeting speciogynine in plasma, urine, and tissue homogenates. Current published forensic methods rely on mitragynine-d3 and 7-hydroxymitragynine-d3 as internal standards for multi-analyte kratom panels; however, these do not provide a mass-matched internal standard for speciogynine, which exhibits distinct chromatographic retention and ionization characteristics [1]. Employing speciogynine-d3 as a dedicated SIL-IS enables correction for matrix effects and extraction variability specifically for the speciogynine signal, as evidenced by the validated forensic method achieving extraction efficiencies of 63–96% and limits of quantitation of 0.5–1 ng/mL for kratom alkaloids in urine [1]. This application is particularly critical given the demonstrated superior stability of speciogynine in forensic specimens relative to 7-hydroxymitragynine [2].

Pharmacokinetic and Metabolic Profiling of Speciogynine in Preclinical Models

Speciogynine-d3 is essential for accurate pharmacokinetic (PK) studies of speciogynine disposition, given the compound's extensive metabolism via monooxidation and O-demethylation pathways in human liver microsomes and hepatocytes [1]. The deuterated analog enables precise quantification of the parent compound in the presence of metabolites that may share similar mass spectrometric fragmentation patterns. This application is directly supported by the evidence that speciogynine's in vivo 5-HT1A agonistic effects are mediated by its metabolite 9-O-desmethylspeciogynine rather than the parent compound itself [2], necessitating accurate discrimination between parent and metabolite concentrations in PK/PD studies. The CYP3A4/5 inhibition profile (IC50 = 45 µM) further underscores the need for speciogynine-d3 as an internal standard in drug-drug interaction studies where concomitant medications may alter speciogynine metabolism [3].

Forensic Toxicology Confirmation of Kratom Use with Alkaloid-Specific Biomarker Analysis

In postmortem forensic toxicology, speciogynine has been identified as a biomarker of kratom use, with concentrations exceeding those of mitragynine in the majority of analyzed blood and urine specimens [1]. The demonstrated chemical stability of speciogynine across pH 2–10 and temperatures up to 80°C over 8 hours [2] makes it a more robust forensic marker than 7-hydroxymitragynine, which is notably unstable and unsuitable for quantitative analysis [1]. Speciogynine-d3 enables forensic laboratories to add speciogynine-specific quantification to existing kratom alkaloid panels, complementing the currently employed deuterated internal standards (mitragynine-d3 and 7-hydroxymitragynine-d3) and providing a more comprehensive forensic toxicological assessment of kratom exposure [3].

Pharmacological Dissection of Serotonergic vs. Opioidergic Contributions to Kratom Effects

The demonstrated pharmacological divergence between speciogynine (5-HT1A-mediated, opioid-independent antinociception; Ki 5-HT1A = 39 nM; ED50 antinociception = 15 µmol/kg i.v.) and mitragynine/speciociliatine (µ-opioid receptor-mediated effects) [1] necessitates alkaloid-specific quantification in pharmacological studies. Speciogynine-d3 is the requisite internal standard for experiments designed to dissect the relative contributions of serotonergic and opioidergic mechanisms to the overall pharmacological profile of kratom extracts or poly-alkaloid formulations. This is particularly relevant given that speciogynine reduces alcohol intake without exhibiting rewarding properties, unlike 7-hydroxymitragynine [2], indicating that speciogynine-d3-supported quantification is indispensable for preclinical development of non-addictive alcohol use disorder therapeutics derived from kratom alkaloids.

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